molecular formula C14H15N7O2S B6542427 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-77-3

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542427
CAS No.: 1021263-77-3
M. Wt: 345.38 g/mol
InChI Key: ZGAVXWDOSQQJRX-UHFFFAOYSA-N
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Description

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a compound of notable interest in various scientific fields, due to its unique structural characteristics and potential applications in chemistry, biology, and medicine. Its complex molecular structure combines elements from pyridine, sulfonyl, triazole, pyridazine, and piperazine groups, making it a versatile and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Formation of the pyridine-3-sulfonyl chloride: : This involves reacting pyridine-3-sulfonic acid with thionyl chloride under reflux conditions.

  • Synthesis of triazolo[4,3-b]pyridazine: : This can be accomplished through cyclization reactions involving appropriate hydrazine derivatives and 1,3-diketones under acidic conditions.

  • Coupling the synthesized triazolo[4,3-b]pyridazine with piperazine: : This step typically utilizes nucleophilic substitution reactions in the presence of base catalysts.

Industrial Production Methods

Industrial production methods might leverage more scalable and economically viable processes such as:

  • Use of continuous flow reactors: : These allow precise control over reaction conditions and improve yield and purity.

  • Optimization of catalysts and solvents: : This can minimize environmental impact and cost, often involving green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidative processes that can modify the sulfonyl or pyridine moieties.

  • Reduction: : The compound can be reduced under specific conditions, affecting its heterocyclic structures.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at the pyridine or triazole rings.

Common Reagents and Conditions

  • Oxidation: : Often uses reagents like hydrogen peroxide or manganese dioxide under controlled pH.

  • Reduction: : Commonly uses lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Utilizes various alkylating or acylating agents, often in the presence of base or acid catalysts.

Major Products

The products of these reactions vary widely, ranging from simple derivatives to more complex compounds depending on the specific reagents and conditions employed.

Scientific Research Applications

1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine finds extensive use in:

  • Chemistry: : As a ligand in coordination chemistry due to its multiple bonding sites.

  • Biology: : For studying interactions with enzymes and receptors.

  • Industry: : Utilized in the synthesis of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The compound interacts with molecular targets by binding to specific sites on enzymes or receptors, thereby modifying their activity. The exact mechanism involves the binding of the triazolo[4,3-b]pyridazinyl and pyridine-sulfonyl moieties to active sites, disrupting normal biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to similar compounds, 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine stands out due to its unique combination of structural elements that offer diverse functional capabilities.

Similar Compounds

  • 1-(pyridine-3-sulfonyl)-4-(pyridazin-6-yl)piperazine: : Lacks the triazole ring.

  • 1-(pyridine-3-sulfonyl)-4-(1,2,4-triazol-5-yl)piperazine: : Lacks the pyridazine ring.

Properties

IUPAC Name

6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c22-24(23,12-2-1-5-15-10-12)20-8-6-19(7-9-20)14-4-3-13-17-16-11-21(13)18-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAVXWDOSQQJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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